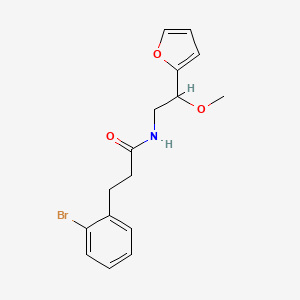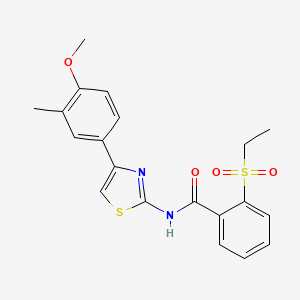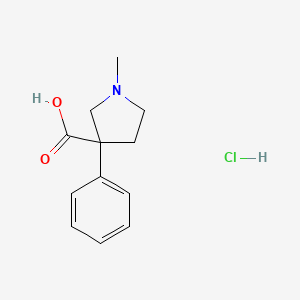
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 2,4-difluorophenyl group. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Scientific Research Applications
Corrosion Inhibition : The study by Lagrenée et al. (2002) explores the efficiency of a triazole derivative in inhibiting corrosion of mild steel in acidic media. This research highlights the potential use of similar compounds, like Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate, in corrosion protection applications (Lagrenée et al., 2002).
Synthesis of Macrolides : Wasserman et al. (1981) discuss the use of oxazoles as activated carboxylates for synthesizing macrolides, including recifeiolide and curvularin. This suggests a role for this compound in the synthesis of complex organic compounds (Wasserman, Ronald J. Gambale, & Pulwer, 1981).
Photochemistry and Vibrational Spectra : Lopes et al. (2011) investigated the photochemistry and vibrational spectra of a related compound, Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, which suggests potential applications in spectroscopy and materials science for this compound (Lopes et al., 2011).
Antimicrobial Agents : The study by Bhat et al. (2016) on the synthesis of triazolyl pyrazole derivatives as potential antimicrobial agents implies that this compound could be explored for its antimicrobial properties (Bhat et al., 2016).
Synthesis of Oxazole Derivatives : Ferreira et al. (2010) describe the synthesis of various oxazole-4-carboxylate derivatives, indicating the synthetic versatility of this compound in producing various organic compounds (Ferreira et al., 2010).
Metal-Organic Frameworks : Chen et al. (2015) discuss the use of a bifunctional organic linker in constructing a metal-organic framework with selective sorption properties. This suggests potential applications in gas storage and separation for compounds like this compound (Chen, Zhang, Shi, & Cheng, 2015).
Molecular Docking Study for Anticancer and Antimicrobial Agents : Katariya et al. (2021) performed a molecular docking study on 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating the potential of this compound in anticancer and antimicrobial research (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEZPZNLHMCIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)


![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)


![[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid](/img/structure/B2702995.png)


![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)